molecular formula C18H21NO2 B290622 4-tert-butyl-N-(2-hydroxy-4-methylphenyl)benzamide

4-tert-butyl-N-(2-hydroxy-4-methylphenyl)benzamide

Cat. No. B290622
M. Wt: 283.4 g/mol
InChI Key: MJLKDHPKMZUXHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-butyl-N-(2-hydroxy-4-methylphenyl)benzamide, also known as BHT-920, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamides and has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders. In

Scientific Research Applications

4-tert-butyl-N-(2-hydroxy-4-methylphenyl)benzamide has been extensively studied for its therapeutic potential in various diseases. In cancer research, 4-tert-butyl-N-(2-hydroxy-4-methylphenyl)benzamide has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to suppress the migration and invasion of cancer cells. In addition, 4-tert-butyl-N-(2-hydroxy-4-methylphenyl)benzamide has been studied for its anti-inflammatory properties and has been found to reduce inflammation by inhibiting the production of inflammatory cytokines. 4-tert-butyl-N-(2-hydroxy-4-methylphenyl)benzamide has also shown potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(2-hydroxy-4-methylphenyl)benzamide is not fully understood, but it is believed to act through multiple pathways. In cancer cells, 4-tert-butyl-N-(2-hydroxy-4-methylphenyl)benzamide induces cell cycle arrest by upregulating the expression of p21 and p27, which are cell cycle inhibitors. It also activates the caspase-dependent apoptotic pathway, leading to apoptosis of cancer cells. In inflammation, 4-tert-butyl-N-(2-hydroxy-4-methylphenyl)benzamide inhibits the production of inflammatory cytokines such as TNF-α and IL-6 by suppressing the activation of NF-κB and MAPK signaling pathways. In neurological disorders, 4-tert-butyl-N-(2-hydroxy-4-methylphenyl)benzamide has been found to protect neurons from oxidative stress and reduce neuroinflammation.
Biochemical and Physiological Effects
4-tert-butyl-N-(2-hydroxy-4-methylphenyl)benzamide has been shown to have various biochemical and physiological effects. In cancer cells, it inhibits the activity of telomerase, an enzyme that is upregulated in cancer cells and is required for their proliferation. 4-tert-butyl-N-(2-hydroxy-4-methylphenyl)benzamide also inhibits the activity of matrix metalloproteinases (MMPs), which are involved in the migration and invasion of cancer cells. In inflammation, 4-tert-butyl-N-(2-hydroxy-4-methylphenyl)benzamide reduces the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the inflammatory response. 4-tert-butyl-N-(2-hydroxy-4-methylphenyl)benzamide also reduces the expression of cyclooxygenase-2 (COX-2), an enzyme that is upregulated in inflammation and is involved in the production of prostaglandins.

Advantages and Limitations for Lab Experiments

4-tert-butyl-N-(2-hydroxy-4-methylphenyl)benzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also water-soluble, which makes it easy to administer in cell culture and animal studies. However, there are also some limitations to using 4-tert-butyl-N-(2-hydroxy-4-methylphenyl)benzamide in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. In addition, its potential side effects and toxicity need to be further studied.

Future Directions

There are several future directions for the study of 4-tert-butyl-N-(2-hydroxy-4-methylphenyl)benzamide. One area of research is to further investigate its mechanism of action in cancer cells, inflammation, and neurological disorders. This could lead to the development of more specific and effective therapies. Another area of research is to study the pharmacokinetics and pharmacodynamics of 4-tert-butyl-N-(2-hydroxy-4-methylphenyl)benzamide in animal models and humans. This could help to determine the optimal dosage and administration route for clinical use. Finally, the potential side effects and toxicity of 4-tert-butyl-N-(2-hydroxy-4-methylphenyl)benzamide need to be further studied to ensure its safety for clinical use.
Conclusion
In conclusion, 4-tert-butyl-N-(2-hydroxy-4-methylphenyl)benzamide is a promising compound with potential therapeutic applications in cancer, inflammation, and neurological disorders. Its mechanism of action is not fully understood, but it has been shown to have various biochemical and physiological effects. While there are advantages to using 4-tert-butyl-N-(2-hydroxy-4-methylphenyl)benzamide in lab experiments, its limitations and potential side effects need to be further studied. Future research directions include investigating its mechanism of action, pharmacokinetics and pharmacodynamics, and safety for clinical use.

Synthesis Methods

The synthesis of 4-tert-butyl-N-(2-hydroxy-4-methylphenyl)benzamide involves the reaction of 2-hydroxy-4-methylbenzoic acid with tert-butylamine and isobutyl chloroformate. The reaction yields 4-tert-butyl-N-(2-hydroxy-4-methylphenyl)benzamide as a white crystalline powder with a melting point of 168-170°C.

properties

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

4-tert-butyl-N-(2-hydroxy-4-methylphenyl)benzamide

InChI

InChI=1S/C18H21NO2/c1-12-5-10-15(16(20)11-12)19-17(21)13-6-8-14(9-7-13)18(2,3)4/h5-11,20H,1-4H3,(H,19,21)

InChI Key

MJLKDHPKMZUXHL-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C)O

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.